molecular formula C18H19Cl2N3O2 B7897532 (6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate

(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate

Cat. No.: B7897532
M. Wt: 380.3 g/mol
InChI Key: PUKAFVDAHGVGOK-UHFFFAOYSA-N
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Description

The compound "(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate" is a bis-substituted pyridine derivative featuring two 6-chloropyridin-3-ylmethyl groups attached to a piperidine-2-carboxylate backbone. Its structure is characterized by:

  • Piperidine core: The six-membered ring provides conformational flexibility and serves as a scaffold for functionalization.

Structural elucidation of such compounds typically employs X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (e.g., NMR and UV-Vis, as outlined in Pretsch et al. ). Validation of crystallographic data ensures accuracy in structural assignments .

Properties

IUPAC Name

(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2/c19-16-6-4-13(9-21-16)11-23-8-2-1-3-15(23)18(24)25-12-14-5-7-17(20)22-10-14/h4-7,9-10,15H,1-3,8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKAFVDAHGVGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)OCC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution or coupling reactions.

    Chlorination: The chloro substituents are added using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final esterification step involves the reaction of the carboxylic acid group with an alcohol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro substituents or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to signal transduction.

    Pathways: Modulation of biochemical pathways, such as inflammatory or oxidative stress pathways.

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

A key analogue, methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate (Catalog of Pyridine Compounds ), shares the 6-chloropyridinyl motif but differs in its core structure (acrylate vs. piperidine) and substituents (pivalamido group at position 5).

Key Structural Differences :

Feature Target Compound Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate
Core Structure Piperidine-2-carboxylate Acrylate
Pyridine Substitution Pattern 6-chloro at positions 3 (both rings) 6-chloro at position 2; 5-pivalamido
Functional Groups Ester linkage, chloropyridine Acrylate ester, pivalamido

These differences impact physicochemical properties:

  • Lipophilicity : The piperidine core in the target compound may reduce hydrophobicity compared to the acrylate analogue.

Spectroscopic Characterization

Spectroscopic data for pyridine derivatives are critical for structural validation. Pretsch et al. provide standardized NMR and UV-Vis reference tables for organic compounds. For example:

  • ¹H-NMR : Chloropyridine protons typically resonate at δ 7.5–8.5 ppm, influenced by adjacent substituents.
  • ¹³C-NMR : The 6-chloro group deshields adjacent carbons, shifting signals to ~150 ppm for C-Cl.

Comparisons with isolated compounds like Zygocaperoside (from Z. fabago roots ) are less relevant due to divergent backbones (steroidal vs. piperidine).

Biological Activity

The compound (6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate is a derivative of piperidine and chloropyridine, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular interactions, and pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C14H16Cl2N2O2C_{14}H_{16}Cl_2N_2O_2, featuring a complex structure that includes two chloropyridine moieties linked to a piperidine core. The presence of halogen atoms and the piperidine ring suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC14H16Cl2N2O2C_{14}H_{16}Cl_2N_2O_2
Molecular Weight319.25 g/mol
SolubilitySlightly soluble in water
StabilityStable under recommended conditions

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to This compound . For instance, research indicates that derivatives containing chloropyridine exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that compounds with similar structures could reduce the growth of hematological cancer cell lines while promoting the expression of apoptosis-related genes such as p53 and Bax .

The mechanism by which these compounds exert their effects appears to involve:

  • Inhibition of Cell Proliferation : Compounds induce cell cycle arrest in cancer cells, particularly at the sub-G1 and S phases.
  • Induction of Apoptosis : Increased levels of pro-apoptotic factors (e.g., p53) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) have been observed.
  • Anti-Angiogenic Activity : Some studies report that these compounds inhibit angiogenesis by affecting endothelial cell proliferation and migration .

Molecular Docking Studies

Molecular docking analyses have been employed to predict how this compound interacts with various protein targets associated with cancer progression. For example, docking studies revealed that it binds effectively to active site residues in proteins involved in myeloma and leukemia pathways . These computational studies confirm the drug-like properties of the compound, indicating its potential as a therapeutic candidate.

Case Studies

Several case studies have documented the efficacy of related compounds:

  • Case Study 1 : A derivative similar to This compound showed significant cytotoxicity against MCF-7 breast cancer cells, leading to increased apoptosis rates and altered expression levels of key regulatory proteins .
  • Case Study 2 : In another study, a compound with a similar piperidine structure demonstrated effective inhibition of tumor growth in vivo, suggesting that these compounds could be developed into viable anticancer therapies .

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